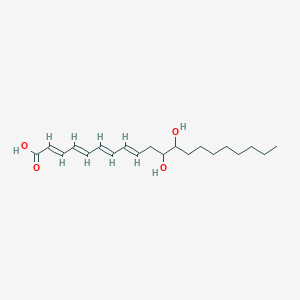

11,12-Dihydroxyeicosatetraenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11,12-Dihydroxyeicosatetraenoic acid (11,12-DHET) is a bioactive lipid mediator that is derived from the metabolism of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that are involved in a wide range of physiological and pathological processes in the body. 11,12-DHET has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-atherosclerotic properties.

Mecanismo De Acción

The mechanism of action of 11,12-Dihydroxyeicosatetraenoic acid is not fully understood, but it is thought to involve the activation of various signaling pathways. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of inflammation and lipid metabolism.

Efectos Bioquímicos Y Fisiológicos

11,12-Dihydroxyeicosatetraenoic acid has various biochemical and physiological effects in the body. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to reduce oxidative stress, inhibit the proliferation and migration of vascular smooth muscle cells, and promote vasodilation. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce angiogenesis. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and promote the resolution of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 11,12-Dihydroxyeicosatetraenoic acid in lab experiments is that it is a naturally occurring molecule that is present in the body, which makes it more physiologically relevant than synthetic compounds. Additionally, 11,12-Dihydroxyeicosatetraenoic acid is relatively stable and can be measured using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). However, one limitation of using 11,12-Dihydroxyeicosatetraenoic acid in lab experiments is that it is a relatively minor metabolite of arachidonic acid, which means that it may be present in low concentrations in biological samples.

Direcciones Futuras

There are several future directions for research on 11,12-Dihydroxyeicosatetraenoic acid. One area of interest is the development of novel therapeutic agents that target the synthesis or action of 11,12-Dihydroxyeicosatetraenoic acid for the treatment of cardiovascular disease, cancer, and inflammation. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 11,12-Dihydroxyeicosatetraenoic acid, which may lead to the identification of new drug targets. Additionally, the measurement of 11,12-Dihydroxyeicosatetraenoic acid in biological samples may have diagnostic and prognostic value in various diseases.

Métodos De Síntesis

11,12-Dihydroxyeicosatetraenoic acid can be synthesized from arachidonic acid through the action of cytochrome P450 enzymes. Specifically, the enzyme CYP2J2 converts arachidonic acid to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to produce 11,12-Dihydroxyeicosatetraenoic acid. Alternatively, 11,12-Dihydroxyeicosatetraenoic acid can be synthesized from 11,12-EET through the action of the enzyme 11,12-EET diol synthase.

Aplicaciones Científicas De Investigación

11,12-Dihydroxyeicosatetraenoic acid has been studied extensively in the context of cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-atherosclerotic effects by inhibiting the proliferation and migration of vascular smooth muscle cells and reducing oxidative stress. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation and migration. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Propiedades

Número CAS |

122087-32-5 |

|---|---|

Nombre del producto |

11,12-Dihydroxyeicosatetraenoic acid |

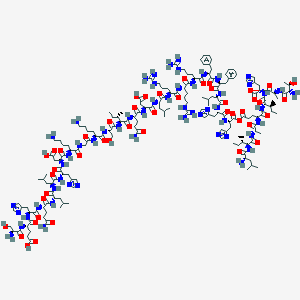

Fórmula molecular |

C20H32O4 |

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

(2E,4E,6E,8E)-11,12-dihydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6-8,10-11,13-14,17-19,21-22H,2-5,9,12,15-16H2,1H3,(H,23,24)/b7-6+,11-8+,13-10+,17-14+ |

Clave InChI |

FIEQPEXIQSRLJW-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCCC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)O |

SMILES |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

SMILES canónico |

CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |

Sinónimos |

11,12-DHETE 11,12-dihydroxy-eicosatetraenoic acid 11,12-dihydroxyeicosatetraenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)